(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15962259
InChI: InChI=1S/C11H10ClFO2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h3-7H,2H2,1H3/b4-3+
SMILES:
Molecular Formula: C11H10ClFO2
Molecular Weight: 228.65 g/mol

(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate

CAS No.:

Cat. No.: VC15962259

Molecular Formula: C11H10ClFO2

Molecular Weight: 228.65 g/mol

* For research use only. Not for human or veterinary use.

(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate -

Specification

Molecular Formula C11H10ClFO2
Molecular Weight 228.65 g/mol
IUPAC Name ethyl (E)-3-(3-chloro-5-fluorophenyl)prop-2-enoate
Standard InChI InChI=1S/C11H10ClFO2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h3-7H,2H2,1H3/b4-3+
Standard InChI Key XQJDWMUVYLBYHG-ONEGZZNKSA-N
Isomeric SMILES CCOC(=O)/C=C/C1=CC(=CC(=C1)Cl)F
Canonical SMILES CCOC(=O)C=CC1=CC(=CC(=C1)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(E)-Ethyl 3-(3-chloro-5-fluorophenyl)acrylate features a phenyl ring substituted with chlorine and fluorine atoms at the 3rd and 5th positions, respectively. The acrylate group (-COOEt) is attached to the phenyl ring via a trans-configured double bond (Figure 1). The IUPAC name, ethyl (E)-3-(3-chloro-5-fluorophenyl)prop-2-enoate, reflects this stereochemistry. The compound’s isomeric SMILES notation, CCOC(=O)/C=C/C1=CC(=CC(=C1)Cl)F, explicitly denotes the E-configuration.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₀ClFO₂
Molecular Weight228.65 g/mol
IUPAC NameEthyl (E)-3-(3-chloro-5-fluorophenyl)prop-2-enoate
Canonical SMILESCCOC(=O)C=CC1=CC(=CC(=C1)Cl)F
LogP (Predicted)~2.5 (estimated)

The compound’s halogen substituents enhance lipophilicity, potentially improving membrane permeability in biological systems. X-ray crystallography data for structurally analogous compounds, such as methyl 3-(3-chlorophenyl)acrylate, reveal planar geometries optimized for π-π stacking interactions .

Synthesis and Optimization

Conventional Synthetic Routes

The primary synthesis method involves Claisen-Schmidt condensation between 3-chloro-5-fluorobenzaldehyde and ethyl acetoacetate under acidic or basic conditions. This reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ester:

3-Chloro-5-fluorobenzaldehyde+Ethyl acetoacetatebase(E)-Ethyl 3-(3-chloro-5-fluorophenyl)acrylate+H2O\text{3-Chloro-5-fluorobenzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{base}} \text{(E)-Ethyl 3-(3-chloro-5-fluorophenyl)acrylate} + \text{H}_2\text{O}

Yields typically range from 60–75%, with purification achieved via column chromatography.

Advanced Catalytic Methods

Recent advancements employ transition metal catalysts for stereoselective synthesis. For example, iridium-catalyzed olefination reactions, as demonstrated in the synthesis of ethyl 3-(3-chloro-5-formylphenyl)acrylate, offer improved regiocontrol (up to 98% meta-selectivity) . Such methods utilize [Ir{dF(CF₃)ppy}₂(dtb-bpy)]PF₆ as a photocatalyst under visible light irradiation :

Aryl halide+Ethyl acrylateIr catalyst, hv(E)-Ethyl 3-(3-chloro-5-fluorophenyl)acrylate\text{Aryl halide} + \text{Ethyl acrylate} \xrightarrow{\text{Ir catalyst, hv}} \text{(E)-Ethyl 3-(3-chloro-5-fluorophenyl)acrylate}

This approach reduces byproduct formation and enhances reaction scalability .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

(E)-Ethyl 3-(3-chloro-5-fluorophenyl)acrylate inhibits cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin biosynthesis. Molecular docking studies suggest that the chloro-fluoro substituents occupy hydrophobic pockets in the COX-2 active site, reducing arachidonic acid binding.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For instance, cyclization reactions yield thieno[3,2-b]thiophene derivatives with enhanced bioactivity .

Material Science

Halogenated acrylates are incorporated into polymers for UV resistance and thermal stability. Copolymers containing (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate exhibit glass transition temperatures (Tg) exceeding 120°C, making them suitable for high-performance coatings .

Comparison with Structural Analogues

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey DifferencesBioactivity
Methyl 3-(3-chlorophenyl)acrylateC₁₀H₉ClO₂Methyl ester; lacks fluorineLower COX-2 inhibition
Ethyl 3-(3-chloro-5-formylphenyl)acrylateC₁₂H₁₀ClFO₃Formyl substituentIntermediate in drug synthesis

The ethyl ester’s larger alkyl group enhances solubility in organic solvents compared to methyl analogues . Fluorine substitution increases electronegativity, potentially improving target binding.

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